

Physical and chemical properties of m-PEG4-phosphonic acid

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Compound of Interest

Compound Name: *m*-PEG4-phosphonic acid

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m-PEG4-Phosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **m-PEG4-phosphonic acid**, a heterobifunctional linker molecule of significant interest in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene glycol (PEG) chain and a phosphonic acid moiety, imparts desirable characteristics for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials. This document details the physicochemical properties, potential experimental protocols for synthesis and characterization, and its role in targeted protein degradation.

Introduction

m-PEG4-phosphonic acid, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a versatile chemical tool employed in bioconjugation and materials science. The molecule features a methoxy-terminated tetra-ethylene glycol (PEG4) chain, which enhances aqueous solubility and biocompatibility while reducing non-specific protein binding.^[1] Crucially, the terminal phosphonic acid group provides a strong anchor to metal oxide surfaces and can

participate in various chemical reactions.^{[2][3]} One of its most prominent applications is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.^{[1][4]}

Physicochemical Properties

The physical and chemical properties of **m-PEG4-phosphonic acid** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: General Properties of **m-PEG4-Phosphonic Acid**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Chemical Name | (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid | [4] |
| Molecular Formula | C ₉ H ₂₁ O ₇ P | [5] |
| Molecular Weight | 272.23 g/mol | [4] |
| CAS Number | 1872433-62-9 | [5] |
| Appearance | Solid Powder / Brown to reddish-brown oil | [4] |
| Purity | ≥95% - ≥98% | [2][4] |

Table 2: Solubility and Stability of **m-PEG4-Phosphonic Acid**

| Property | Details | Reference(s) |
|---------------------|---|--------------|
| Solubility | Water, DMSO, DMF | [5] |
| Storage Conditions | Dry, dark at -20°C for long-term storage (up to 1 year) | [4] |
| Shipping Conditions | Ambient temperature | [5] |

Table 3: Predicted Physicochemical Parameters of **m-PEG4-Phosphonic Acid**

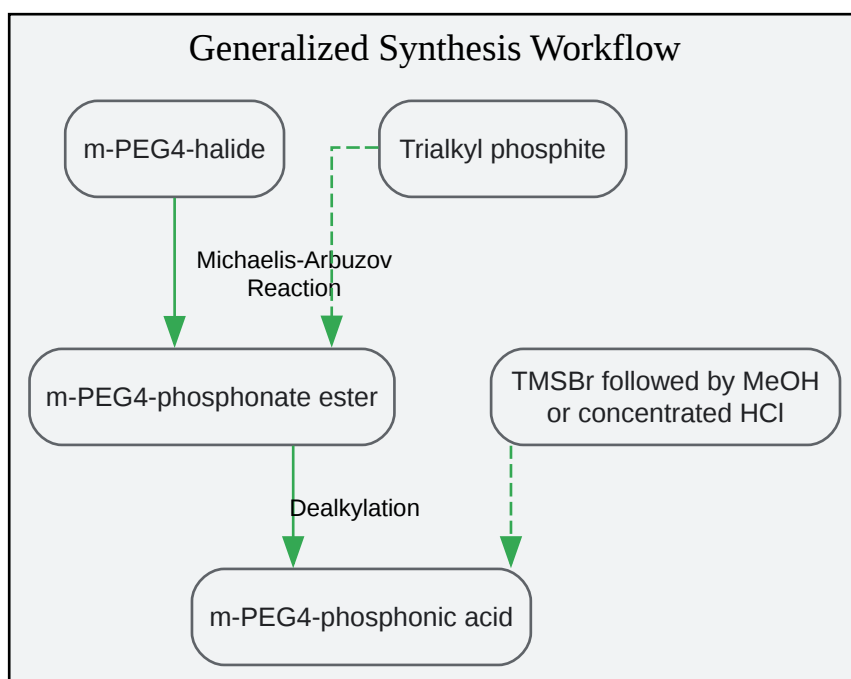
| Property | Predicted Value |
|---------------|------------------------------|
| Boiling Point | 418.1±55.0 °C |
| Density | 1.227±0.06 g/cm ³ |
| pKa | 2.14±0.10 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **m-PEG4-phosphonic acid** are not readily available in peer-reviewed literature. However, based on general principles of organic chemistry and methodologies for similar compounds, the following sections outline plausible approaches.

Synthesis

A potential synthetic route to **m-PEG4-phosphonic acid** could involve a Michaelis-Arbuzov reaction followed by dealkylation. A generalized workflow is presented below.



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Generalized synthesis workflow for **m-PEG4-phosphonic acid**.

Protocol:

- Phosphonate Ester Formation (Michaelis-Arbuzov Reaction):
 - To a solution of a methoxy-terminated tetra(ethylene glycol) halide (e.g., m-PEG4-Br) in an appropriate solvent (e.g., toluene), add a trialkyl phosphite (e.g., triethyl phosphite) in excess.
 - Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, remove the solvent and excess phosphite under reduced pressure to yield the crude m-PEG4-phosphonate ester.
- Dealkylation to Phosphonic Acid:
 - Method A (McKenna Reaction): Dissolve the crude m-PEG4-phosphonate ester in a dry, inert solvent (e.g., dichloromethane). Add bromotrimethylsilane (TMSBr) dropwise at 0°C and then allow the reaction to warm to room temperature. After stirring for several hours, evaporate the solvent and excess TMSBr. Add methanol to the residue and stir to effect methanolysis of the silyl ester intermediate. Remove the volatile byproducts under vacuum to yield **m-PEG4-phosphonic acid**.^[6]
 - Method B (Acid Hydrolysis): Reflux the crude m-PEG4-phosphonate ester in concentrated hydrochloric acid for several hours. After the reaction is complete, remove the water and excess HCl under reduced pressure.

Purification

Due to the polar nature and potential stickiness of phosphonic acids, purification can be challenging.^[7]

Protocol:

- Anion-Exchange Chromatography:
 - Dissolve the crude **m-PEG4-phosphonic acid** in a suitable aqueous buffer.
 - Load the solution onto a strong anion-exchange column (e.g., Dowex).
 - Elute with a gradient of an acidic solution, such as aqueous formic acid.^[7]
 - Collect fractions and analyze for the presence of the desired product using an appropriate method (e.g., TLC with a suitable stain or LC-MS).
 - Combine the pure fractions and remove the solvent by lyophilization.
- Crystallization of a Salt:
 - To improve handling and crystallinity, the phosphonic acid can be converted to a salt.
 - Dissolve the purified acid in a minimal amount of a suitable solvent (e.g., water or methanol).
 - Add a base, such as sodium hydroxide, to adjust the pH and form the corresponding salt.
 - Attempt to crystallize the salt from a suitable solvent system, such as an acetone/water or acetonitrile/water mixture.^[7]

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **m-PEG4-phosphonic acid**. Both ^1H and ^{31}P NMR are highly informative.

^1H NMR Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6).

- Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Expected Signals:
 - A singlet at approximately 3.3 ppm corresponding to the methoxy ($\text{CH}_3\text{O}-$) protons.
 - A complex multiplet region between 3.5 and 3.8 ppm corresponding to the ethylene glycol ($-\text{OCH}_2\text{CH}_2\text{O}-$) protons.
 - A multiplet, potentially a triplet of triplets or a more complex pattern, for the methylene group adjacent to the phosphorus atom, showing coupling to both the adjacent methylene protons and the phosphorus nucleus.

^{31}P NMR Protocol:

- Sample Preparation: Use the same sample as for ^1H NMR.
- Acquisition: Acquire a proton-decoupled ^{31}P NMR spectrum.
- Expected Signals: A single resonance in the phosphonate region of the spectrum. The chemical shift will be dependent on the solvent and pH.[\[8\]](#) For phosphonic acids, the chemical shift is typically in the range of +10 to +30 ppm.[\[9\]](#)

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

LC-MS Protocol:

- Chromatography:
 - Column: A reversed-phase C18 column is often suitable. For highly polar analytes, a column designed for polar compounds may be necessary.[\[10\]](#)
 - Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium acetate to improve ionization.[\[11\]](#)[\[12\]](#)

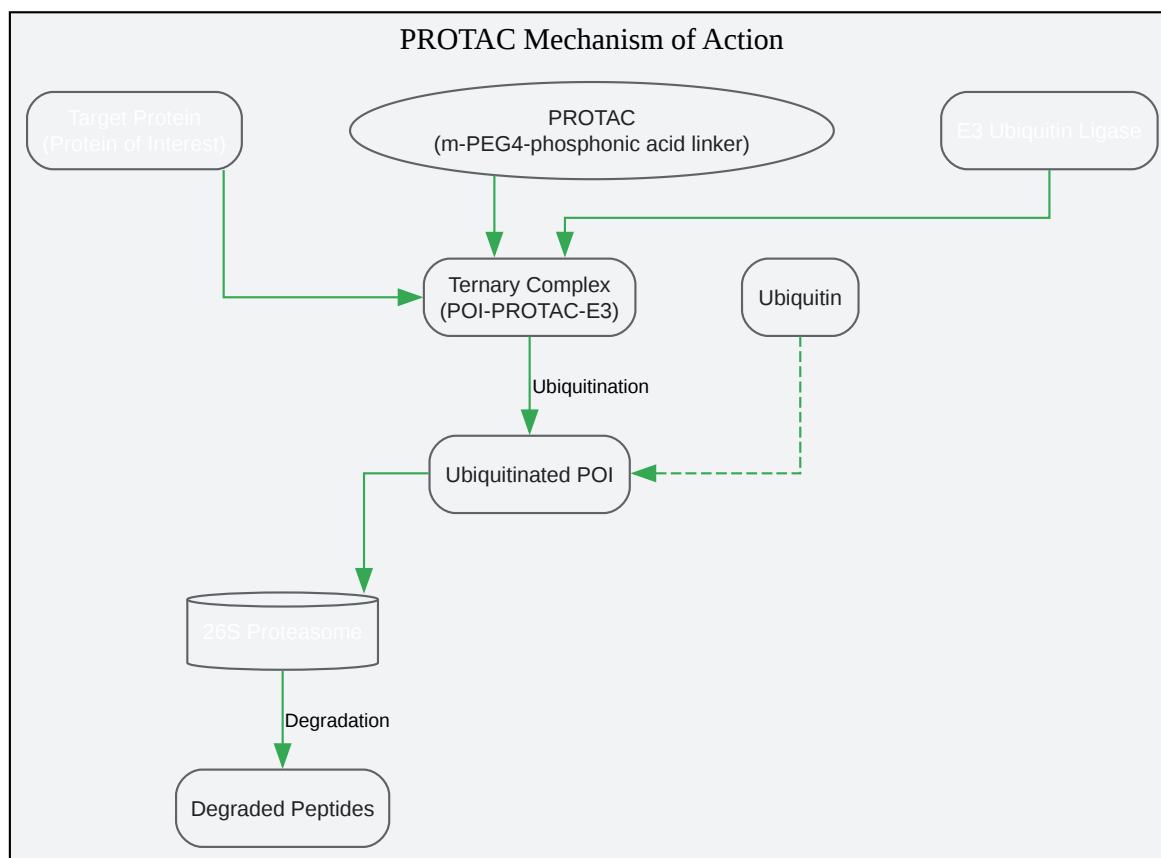
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonic acids, detecting the $[M-H]^-$ ion.
 - Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the accurate mass of the parent ion.

Applications in Drug Development

PROTACs

m-PEG4-phosphonic acid serves as a flexible and hydrophilic linker in the design of PROTACs. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the ubiquitination and degradation of the target protein.^[13]

The general mechanism of action for a PROTAC is depicted below.

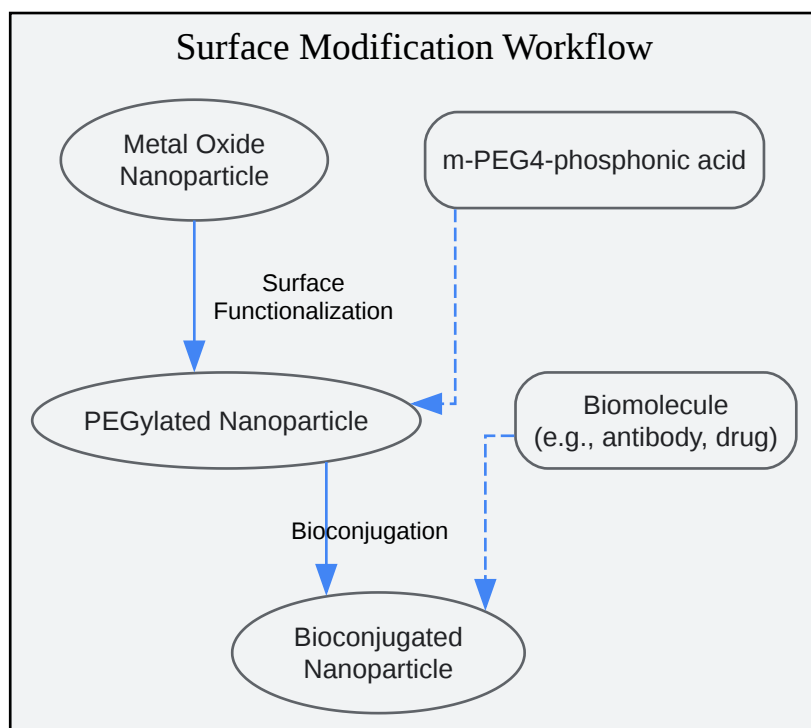


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Mechanism of PROTAC-mediated protein degradation.

Surface Modification

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[3] This property allows for the functionalization of nanoparticles, quantum dots, and medical implants with **m-PEG4-phosphonic acid**. The PEG chain then provides a hydrophilic and biocompatible surface, which can prevent aggregation, reduce non-specific binding of biomolecules, and improve in vivo circulation times.[1]



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Workflow for surface modification and bioconjugation.

Conclusion

m-PEG4-phosphonic acid is a valuable bifunctional molecule with significant potential in drug discovery and materials science. Its well-defined structure, combining a hydrophilic PEG spacer with a strong metal-oxide binding phosphonic acid group, makes it an ideal component for the development of advanced biomedical technologies. While specific, detailed experimental protocols for its synthesis and characterization are not widely published, established chemical principles provide a clear path for its preparation and analysis. Further research into the applications of this and related PEGylated phosphonic acids is likely to yield new innovations in targeted therapeutics and functional biomaterials.

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